molecular formula C20H19F2N5OS2 B2730718 N-(4-fluorophenyl)-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 1105251-94-2

N-(4-fluorophenyl)-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2730718
CAS No.: 1105251-94-2
M. Wt: 447.52
InChI Key: ZDELPMQOGVLLMW-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-2-((5-(4-(4-Fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 4-fluorophenyl-piperazine moiety and a thioacetamide-linked 4-fluorophenyl group. This structure combines pharmacophoric elements known for diverse biological activities, including antimicrobial, anti-inflammatory, and receptor-targeting properties . The dual 4-fluorophenyl groups may enhance metabolic stability and receptor binding affinity, while the thioether linkage could modulate electronic properties and solubility .

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[[5-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N5OS2/c21-14-1-5-16(6-2-14)23-18(28)13-29-20-25-24-19(30-20)27-11-9-26(10-12-27)17-7-3-15(22)4-8-17/h1-8H,9-13H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDELPMQOGVLLMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=NN=C(S3)SCC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. Its structure incorporates a thiadiazole ring, a piperazine moiety, and a fluorinated phenyl group, which contribute to its pharmacological properties.

Structural Characteristics

The compound features:

  • Thiadiazole Ring : Known for various pharmacological properties.
  • Piperazine Moiety : Enhances interaction with biological targets.
  • Fluorinated Phenyl Group : May increase lipophilicity and stability.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have demonstrated efficacy against various cancer cell lines:

CompoundCancer Cell LineIC₅₀ (µM)Mechanism of Action
Compound AMCF-7 (breast cancer)12.5Induces apoptosis
Compound BA549 (lung cancer)0.2Cell cycle arrest
Compound CHeLa (cervical cancer)4.2Inhibits proliferation

These compounds often exhibit mechanisms such as apoptosis induction and cell cycle arrest, making them promising candidates for further development as anticancer agents .

Mechanistic Insights

Research indicates that the mechanism of action involves:

  • Inhibition of Key Enzymes : Such as carbonic anhydrases (CA II and CA IX), which are implicated in tumor growth and metastasis.
  • Induction of Apoptosis : By altering the Bax/Bcl-2 ratio and activating caspases .

For example, studies on related thiadiazole derivatives have shown decreased viability in human leukemia and solid tumor models, suggesting a broad spectrum of activity against different cancer types .

In Vitro Studies

A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of related thiadiazole derivatives. The results indicated significant cytotoxicity against various cancer cell lines with selectivity towards malignant cells over normal cells .

In Vivo Studies

In vivo studies involving xenograft models have demonstrated that certain derivatives can significantly reduce tumor growth without overt toxicity to normal tissues. This highlights their potential for therapeutic applications in oncology .

Comparative Analysis with Similar Compounds

The unique structural features of this compound can be contrasted with other similar compounds:

Compound NameStructure FeaturesBiological Activity
Compound DBenzothiazole instead of thiadiazoleAnticancer
Compound EMethyl substitution on phenylAntimicrobial
Compound FPyridine instead of piperazineAntiviral

The presence of the fluorinated piperazine moiety in this compound may enhance its binding affinity to biological targets compared to these other compounds.

Comparison with Similar Compounds

Structural Features

The table below compares the target compound with key analogs:

Compound Name Core Structure Substituents on Thiadiazole Piperazine/Other Groups Key Linkage
Target Compound 1,3,4-Thiadiazole Thioacetamide-(4-fluorophenyl) 4-(4-Fluorophenyl)piperazin-1-yl Thioether (S-CH₂-C=O)
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide 1,3,4-Thiadiazole Ethyl 4-(4-Fluorophenyl)piperazin-1-yl Acetamide (NH-C=O)
N-(5-(4-Chlorophenyl)-1,3,4-Thiadiazol-2-yl)-2-(4-(4-Fluorophenyl)Piperazin-1-yl) Acetamide (4g) 1,3,4-Thiadiazole 4-Chlorophenyl 4-(4-Fluorophenyl)piperazin-1-yl Acetamide (NH-C=O)
Flufenacet 1,3,4-Thiadiazole Oxyacetamide-(isopropyl, 4-fluorophenyl) N/A Ether (O-CH₂-C=O)
2-((6-(Aryl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide (4a-k) Imidazo[2,1-b][1,3,4]thiadiazole Thioacetamide-(4-fluorophenyl) Aryl groups (variable) Thioether (S-CH₂-C=O)

Key Observations :

  • Unlike imidazo-thiadiazole hybrids (e.g., 4a-k ), the target retains a simpler 1,3,4-thiadiazole scaffold, which may reduce steric hindrance in receptor interactions.
  • The dual 4-fluorophenyl groups parallel 4g but replace the 4-chlorophenyl substituent, likely enhancing lipophilicity and π-π stacking interactions.

Physicochemical Properties

Compound Melting Point (°C) Molecular Weight (g/mol) Elemental Analysis (C/H/N)
Target Compound Not reported ~434.45* Not available
4g 203–205 488.39 C: 55.62%, H: 4.43%, N: 16.22%
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide Not reported 403.46 Not available
Flufenacet 75 364.34 C: 46.15%, H: 3.60%, N: 11.53%

*Calculated based on molecular formula.

Key Observations :

  • The target compound’s molecular weight (~434.45 g/mol) is intermediate between 4g and Flufenacet, suggesting moderate solubility and bioavailability.
  • Fluorine-rich analogs (e.g., 4g, target) exhibit higher melting points than Flufenacet, likely due to stronger intermolecular interactions (e.g., halogen bonding) .

Pharmacological Activities

Compound Reported Activities Potency/IC₅₀ (if available)
Target Compound Not explicitly reported N/A
4g Anticancer (in vitro) Moderate activity
2-((6-(Aryl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide Antibacterial, antifungal, anti-inflammatory Variable (compound-dependent)
Flufenacet Herbicidal High (pesticidal activity)

Key Observations :

  • The target compound’s thioacetamide group and dual fluorophenyl motifs may synergize for receptor binding (e.g., serotonin or dopamine receptors), though specific assays are needed.
  • Imidazo-thiadiazole analogs (e.g., ) show broad-spectrum activity, suggesting the target’s thiadiazole core could be optimized for antimicrobial applications.
  • Flufenacet’s pesticidal activity highlights the role of 1,3,4-thiadiazole in agrochemical design, but the target’s thioether linkage may redirect bioactivity toward mammalian targets .

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